![molecular formula C20H27N3O3 B4550527 1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B4550527.png)
1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide
Overview
Description
1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, which is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted piperidine derivatives .
Scientific Research Applications
1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses . The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a single piperidine ring.
N-acylpiperidine: A class of compounds with similar structural motifs but different acyl groups.
Piperidine Derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry . Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study .
Properties
IUPAC Name |
1-acetyl-N-[4-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-15(24)22-13-9-16(10-14-22)19(25)21-18-7-5-17(6-8-18)20(26)23-11-3-2-4-12-23/h5-8,16H,2-4,9-14H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPBHALMHATDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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